molecular formula C19H20N2O4S B5169312 allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 6239-58-3

allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B5169312
CAS No.: 6239-58-3
M. Wt: 372.4 g/mol
InChI Key: STLVBGHFTMZCKT-UHFFFAOYSA-N
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Description

Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.11437830 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4SC_{18}H_{18}N_2O_4S, with a molecular weight of approximately 372.11 g/mol. The compound features a pyrimido-thiazine core with an allyl group and a methoxy-substituted phenyl ring, contributing to its unique reactivity and biological activity.

Synthesis

The synthesis typically involves multiple steps including:

  • Formation of the pyrimido-thiazine core : This is achieved through the reaction of thiourea with α,β-unsaturated carbonyl compounds.
  • Introduction of functional groups : The allyl and methoxy groups are introduced via substitution reactions.

The synthetic routes can be optimized for yield and purity using advanced catalysts and controlled reaction conditions .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values suggest that it may be comparable to standard antimicrobial agents .

Anticancer Properties

Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. Mechanistic investigations suggest that it could interfere with DNA replication processes in cancer cells .

Enzyme Inhibition

Allyl 6-(4-methoxyphenyl)-8-methyl has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to significant alterations in cellular functions and has implications for drug design .

The biological activity of allyl 6-(4-methoxyphenyl)-8-methyl is attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules such as enzymes and receptors. These interactions are essential for its action as a potential therapeutic agent.

Case Studies

Several studies have evaluated the biological activity of similar compounds within the pyrimido-thiazine family:

StudyCompoundBiological ActivityFindings
Allyl 6-(4-methoxyphenyl)-8-methylAntimicrobialEffective against E. coli and S. aureus
Propan-2-yl 6-(4-chlorophenyl)-8-methylAnticancerInhibits proliferation of cancer cells
Various thiazine derivativesEnzyme inhibitionSignificant inhibition of phosphodiesterases

These findings highlight the potential therapeutic applications of allyl 6-(4-methoxyphenyl)-8-methyl in treating infections and cancer.

Scientific Research Applications

Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex compound with potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its structural characteristics, synthesis methods, biological activities, and potential applications in drug development.

Structural Characteristics

The compound features a unique structural framework characterized by a pyrimido[2,1-b][1,3]thiazine core. Its molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, and it has a molecular weight of approximately 374.47 g/mol. The presence of an allyl group and a methoxy-substituted phenyl ring contributes to its reactivity and biological activity.

Key Functional Groups

  • Allyl Group : Enhances reactivity and allows for various chemical transformations.
  • Methoxy Group : Modulates the electronic properties of the phenyl ring, influencing interactions with biological targets.
  • Thiazine Core : Provides structural stability and potential for diverse reactivity patterns.

Biological Activities

Research indicates that this compound exhibits promising biological activities, making it a candidate for further investigation in drug development. Key areas of interest include:

  • Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial and antifungal properties.
  • Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Enzyme Inhibition : The compound's functional groups facilitate interactions with various enzymes, potentially leading to therapeutic applications.

Applications in Drug Development

The unique structural features and biological activities of this compound position it as a promising candidate for drug development. Potential applications include:

  • Lead Compound in Antimicrobial Agents : Given its potential antimicrobial properties.
  • Anticancer Drug Development : Exploring its ability to inhibit tumor growth.
  • Enzyme Modulators : Investigating its role in modulating enzymatic pathways for therapeutic benefits.

Properties

IUPAC Name

prop-2-enyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-4-10-25-18(23)16-12(2)20-19-21(15(22)9-11-26-19)17(16)13-5-7-14(24-3)8-6-13/h4-8,17H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLVBGHFTMZCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387511
Record name AC1MFBGL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6239-58-3
Record name AC1MFBGL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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